molecular formula C25H25N3O2S2 B2954645 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1252850-10-4

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2954645
CAS No.: 1252850-10-4
M. Wt: 463.61
InChI Key: GHZACZLTWXTHIM-UHFFFAOYSA-N
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Description

The compound “2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as aromatic heterocyclic compounds . The molecular formula of this compound is C25H25N3O2S2 and it has a molecular weight of 463.61.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo [3,4-d]pyrimidine ring system, which is a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . This structure is part of a larger class of compounds known as aromatic heterocyclic compounds .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds derived from the thieno[2,3-d]pyrimidine scaffold, including analogs of the specified chemical, have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis, making these compounds potential candidates for cancer therapy due to their inhibitory effects on human TS and DHFR (Gangjee et al., 2008).

Structural Analysis

Structural studies of compounds featuring the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold have revealed unique molecular conformations and interactions. These studies provide insights into the structural basis for the biological activity of these molecules, facilitating the design of more potent derivatives (Subasri et al., 2017).

Radioligand Imaging Applications

A series within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide family, closely related to the specified chemical structure, has been identified as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, being labeled with fluorine-18 for in vivo imaging of neuroinflammation using positron emission tomography (PET). This application highlights the potential of these compounds in diagnosing and researching neurological diseases (Dollé et al., 2008).

Antitumor Activity

Novel derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, which share a common structural motif with the specified compound, have shown potent anticancer activity against various human cancer cell lines. These findings underscore the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Antiviral and Antibacterial Agents

Compounds with a thieno[2,3-d]pyrimidine core have been explored for their antiviral and antibacterial properties. Their potent inhibitory activity against key enzymes in pathogenic microorganisms highlights their potential as novel antimicrobial agents (Gangjee et al., 1996).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-15-5-6-17(3)21(11-15)26-22(29)14-32-25-27-20-9-10-31-23(20)24(30)28(25)13-19-8-7-16(2)18(4)12-19/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZACZLTWXTHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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